THK-523

描述

THK-523 is a compound that has garnered significant attention in the field of neurodegenerative disease research, particularly for its potential use in imaging tau pathology in Alzheimer’s disease. This compound is a potent tau imaging radiotracer, which means it can be used to visualize tau protein deposits in the brain using positron emission tomography (PET) imaging .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of THK-523 involves several steps, starting with the preparation of the precursor compounds. One of the key steps in the synthesis is the formation of the quinoline core structure, which is achieved through a series of chemical reactions involving benzyl ®-(-)-glycidyl ether and benzyl (S)-(+)-glycidyl ether . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific details on the industrial production methods of this compound are limited, it is known that the compound is synthesized in specialized laboratories with strict adherence to safety and quality control standards. The production process involves the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

THK-523 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of quinoline derivatives, while reduction reactions may yield reduced forms of the compound .

科学研究应用

THK-523 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying the chemical properties and reactivity of quinoline derivatives.

Biology: Employed in the study of tau protein aggregation and its role in neurodegenerative diseases.

Medicine: Utilized as a PET imaging agent for the detection of tau pathology in Alzheimer’s disease patients.

Industry: Applied in the development of diagnostic tools and imaging agents for neurodegenerative diseases .

作用机制

THK-523 exerts its effects by selectively binding to tau protein deposits in the brain. The compound has a high affinity for tau fibrils, which allows it to accumulate in regions with a high density of tau protein deposits. This selective binding enables the visualization of tau pathology using PET imaging. The molecular targets of this compound include the tau protein and its aggregated forms, which are implicated in the progression of Alzheimer’s disease .

生物活性

THK-523, a novel radioligand, has garnered significant attention for its ability to selectively bind to tau protein aggregates in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). This compound is notable for its potential in non-invasive imaging of tau pathology, which is crucial for understanding and diagnosing AD. This article reviews the biological activity of this compound, focusing on its binding characteristics, pharmacokinetics, and comparative efficacy with other tau imaging agents.

Binding Affinity and Selectivity

This compound has been extensively studied for its binding affinity to tau protein aggregates. In vitro studies indicate that this compound exhibits a higher binding affinity to recombinant tau compared to β-amyloid fibrils. Specifically, binding assays have shown that this compound binds to multiple sites on tau (K18Δ280K), indicating its potential as a selective imaging agent for tau pathology in AD .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound and other related compounds to tau protein aggregates:

| Compound | Binding Affinity (Kd in nM) | Specificity |

|---|---|---|

| This compound | 86.5 | High affinity for tau |

| THK-5105 | 2.63 | Higher than this compound |

| THK-5117 | 5.19 | Higher than this compound |

| FDDNP | 263 | Lower affinity for tau |

This data illustrates that while this compound is effective, newer compounds like THK-5105 and THK-5117 demonstrate superior binding characteristics .

In Vivo Imaging Studies

Preclinical studies utilizing micro-positron emission tomography (micro-PET) have demonstrated that this compound shows significantly higher retention in the brains of tau transgenic mice compared to wild-type mice. Specifically, a study reported a retention rate of 48% in tau transgenic mice brains, highlighting its potential for in vivo imaging of tau pathology .

Case Study: Tau Transgenic Mice

In a controlled study involving tau transgenic mice:

- Objective : To evaluate the in vivo binding efficacy of this compound.

- Method : Mice were administered this compound intravenously, followed by PET imaging.

- Results : The compound localized effectively to areas with known tau pathology, confirming its utility as a diagnostic tool.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid brain uptake but also significant retention in white matter, which can complicate image interpretation. Studies have shown that while this compound achieves a notable brain uptake shortly after administration, its clearance rate is slower compared to newer derivatives like THK-5105 and THK-5117 .

Biodistribution Studies

A biodistribution analysis was performed on normal mice after intravenous administration of this compound:

- Peak Brain Uptake : 2.62% ID·g⁻¹ at 2 minutes post-injection.

- Clearance : Slower than competing compounds, potentially affecting diagnostic clarity.

Selectivity for Tau Pathology

This compound has been shown to selectively bind to paired helical filament tau in AD brains while demonstrating no significant binding to tau lesions found in non-Alzheimer's tauopathies such as corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP). This selectivity is critical for ensuring accurate imaging results and distinguishing between different forms of tau pathology .

属性

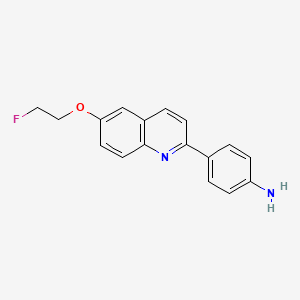

IUPAC Name |

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJOXECWZKCGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。